molecular formula C14H19NO B8664135 2-(N-ethyl anilino)cyclohexanone CAS No. 38253-21-3

2-(N-ethyl anilino)cyclohexanone

Cat. No.: B8664135
CAS No.: 38253-21-3
M. Wt: 217.31 g/mol
InChI Key: CVHNHJOPDRKMFQ-UHFFFAOYSA-N
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Description

2-(N-ethyl anilino)cyclohexanone is a synthetic organic compound featuring a cyclohexanone ring substituted with an N-ethylanilino group. This structure incorporates both a ketone functional group and a tertiary amine, making it a molecule of interest in various organic chemistry and medicinal chemistry research applications . The cyclohexanone scaffold is a common motif in organic synthesis, while the anilino component relates to a class of compounds known for their utility in chemical synthesis, including as intermediates for dyes and other fine chemicals . Researchers may investigate this compound as a key intermediate or building block (synthon) in the development of more complex molecules. Its potential mechanism of action in any biological context would be highly structure-dependent and is not well-characterized in the available literature. This product is provided as a high-purity material for research purposes exclusively. It is intended for use in controlled laboratory environments by qualified scientists. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

38253-21-3

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-(N-ethylanilino)cyclohexan-1-one

InChI

InChI=1S/C14H19NO/c1-2-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-5,8-9,13H,2,6-7,10-11H2,1H3

InChI Key

CVHNHJOPDRKMFQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1=O)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

2-(N-ethyl anilino)cyclohexanone serves as an important intermediate in the synthesis of various organic compounds. It is synthesized from 2-chlorocyclohexanone and N-ethyl aniline through a series of reactions, including chlorination and cyclization, leading to derivatives like 9-ethyl-tetrahydrocarbazole . This synthetic pathway highlights its utility in producing complex molecules that are valuable in both academic research and industrial applications.

Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications, particularly as a precursor for developing drugs targeting specific diseases. For instance, derivatives of cyclohexanones have been explored for their efficacy against cancer due to their ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR) associated with various cancers . The structural similarity of this compound to other biologically active compounds suggests it may possess similar therapeutic properties.

Case Study 1: Synthesis of N-functionalized Compounds

Research has demonstrated the effectiveness of using this compound in the synthesis of N-functionalized 2-aminophenols. This method utilizes a one-shot assembly approach, allowing for the incorporation of amino and hydroxyl groups into aromatic rings efficiently . The reaction system showcases the compound's versatility in generating complex structures that are essential in drug discovery.

Case Study 2: Catalytic Reactions

A study highlighted the role of this compound in dehydrogenative synthesis processes. The compound acts as a substrate for reactions that introduce functional groups onto aromatic systems, showcasing its potential as a catalyst or reactant in organic synthesis . This application is particularly relevant in developing new materials and pharmaceuticals.

Data Table: Applications Overview

Application AreaDescriptionExample Uses
Chemical SynthesisIntermediate for synthesizing complex organic compoundsProduction of carbazole derivatives
Pharmaceutical DevelopmentPrecursor for drugs targeting cancer-related pathwaysEGFR inhibitors
Catalytic ReactionsReactant in dehydrogenative synthesis and functionalization processesSynthesis of N-functionalized compounds

Toxicological Considerations

While the applications of this compound are promising, it is essential to consider its toxicological profile. The NIOSH occupational exposure banding process evaluates chemicals based on various health endpoints, including carcinogenicity and reproductive toxicity . Understanding these factors is crucial for safe handling and application in research settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical behavior of 2-(N-ethyl anilino)cyclohexanone is significantly influenced by its substituents when compared to related compounds:

Compound Name Substituents Key Structural Features
This compound N-ethyl anilino Moderate lipophilicity, steric bulk from ethyl group
2-[(Anilino)(2-nitrophenyl)methyl]cyclohexanone 2-nitro, anilino Enhanced polarity, electron-withdrawing nitro group
Compound 8 (VEGFR-2 inhibitor) 2-chloro, 4-bromo anilino Electron-deficient, lipophilic substitutions for kinase inhibition
2-(Ethylamino)-2-(3-hydroxyphenyl)cyclohexanone Ethylamino, 3-hydroxyphenyl Hydrogen-bonding capability via hydroxyl group
  • Electronic Effects : The N-ethyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., nitro, chloro) in other derivatives. This difference impacts reactivity and receptor-binding affinities .

Physicochemical Properties

  • Crystallographic Data: Derivatives like 2-[(anilino)(2-nitrophenyl)methyl]cyclohexanone adopt chair conformations in the cyclohexanone ring, with substituents positioned equatorially to minimize steric strain .

Q & A

Q. What are the standard methods for synthesizing 2-(N-ethyl anilino)cyclohexanone, and how can reaction efficiency be validated?

The compound is typically synthesized via the Mannich reaction, which involves the condensation of cyclohexanone, aniline derivatives, and an aldehyde. For example, a reported method uses a nano-composite catalyst (e.g., Laponite-HMPC) to facilitate the reaction at room temperature, yielding 62% after recrystallization from ethanol . Validation includes monitoring reaction completion via TLC or HPLC, followed by purification using column chromatography or recrystallization. Purity is confirmed via 1H^1H NMR, where characteristic peaks (e.g., aromatic protons at δ 6.6–7.2 ppm and ethyl group protons at δ 1.0–1.3 ppm) are analyzed .

Q. How is the molecular conformation of this compound determined, and what role do intermolecular interactions play?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for conformational analysis. For example, studies show the cyclohexanone ring adopts a chair conformation, with the N-ethyl anilino group positioned equatorially. Intermolecular N–H···O hydrogen bonds and C–H···O interactions stabilize the crystal lattice, as observed in monoclinic P21/cP2_1/c symmetry with unit cell parameters a=9.05A˚,b=11.99A˚,c=17.23A˚a = 9.05 \, \text{Å}, b = 11.99 \, \text{Å}, c = 17.23 \, \text{Å}, and β=117.4\beta = 117.4^\circ . Refinement using SHELX software (e.g., SHELXL-97) ensures accuracy, with R-factors < 0.06 .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments made?

Key techniques include:

  • 1H^1H NMR : Assignments rely on splitting patterns and integration. For instance, ethyl group protons appear as triplets (δ ~1.0 ppm for CH3_3, δ ~2.6 ppm for CH2_2), while aromatic protons show complex coupling due to substituent effects .
  • Mass Spectrometry (MS) : A molecular ion peak (e.g., m/z 196 for related cyclohexanone derivatives) and fragmentation patterns (e.g., loss of H2 _2O or CO) confirm molecular weight and functional groups .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm1^{-1}) and N–H (~3300 cm1^{-1}) provide additional validation .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound derivatives for enhanced yield or selectivity?

Response Surface Methodology (RSM), such as the Box-Behnken Design (BBD), is effective. Factors like temperature (X1), catalyst loading (X2), and solvent volume (X3) are tested at three levels (-1, 0, +1). A quadratic model (e.g., Y=β0+β1X1+β2X2+β12X1X2+ϵY = \beta_0 + \beta_1X_1 + \beta_2X_2 + \beta_{12}X_1X_2 + \epsilon) predicts optimal conditions. For example, a study on similar ketones achieved 85% conversion by optimizing temperature (60°C) and catalyst loading (5 mol%) .

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

Discrepancies (e.g., NMR suggesting axial substituents vs. XRD showing equatorial placement) require cross-validation:

  • Dynamic NMR : Assesses conformational flexibility at varying temperatures.
  • DFT Calculations : Compare theoretical and experimental spectra to identify energy-minimized conformers.
  • Variable-Temperature XRD : Captures conformational changes in the crystal lattice .

Q. What methodologies are used to assess the biological activity of this compound derivatives?

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus), with MIC values compared to standards like ampicillin .
  • Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits, with IC50_{50} values calculated from dose-response curves .
  • Toxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to determine LC50_{50} .

Q. How do hydrogen-bonding networks influence the stability and reactivity of this compound in solid-state applications?

SC-XRD reveals N–H···O and C–H···O interactions that stabilize the crystal structure. For instance, hydrogen bond lengths of 2.8–3.0 Å and angles >150° correlate with thermal stability (TGA data showing decomposition >200°C). Disruption of these networks (e.g., via solvent intercalation) can alter solubility and reactivity .

Q. What advanced analytical techniques are required to distinguish this compound from structurally similar analogs in complex matrices?

  • LC-HRMS : Differentiates isomers via exact mass (e.g., Δm/z < 0.001) and isotopic patterns.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals; e.g., 13C^{13}C DEPT-135 identifies quaternary carbons.
  • X-ray Powder Diffraction (XRPD) : Confirms phase purity in seized drug samples by matching experimental and simulated patterns .

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